molecular formula C42H75N3O15 B013538 Deoxy-bigchap CAS No. 86303-23-3

Deoxy-bigchap

Cat. No.: B013538
CAS No.: 86303-23-3
M. Wt: 862.1 g/mol
InChI Key: OJSUWTDDXLCUFR-UHFFFAOYSA-N
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Description

Deoxy-Bigchap, also known as N,N-bis-(3-D-gluconamidopropyl)deoxycholamide, is a non-ionic detergent analog of CHAPS and CHAPSO. It is primarily used for membrane solubilization and proteomic analysis. This compound has reduced electrostatic interactions, making it suitable for anion exchange chromatography on DEAE-cellulose .

Biochemical Analysis

Biochemical Properties

Deoxy-bigchap plays a significant role in biochemical reactions, particularly in membrane solubilization . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions . The nature of these interactions is primarily non-ionic, reducing electrostatic interactions .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in membrane solubilization . By interacting with cell membranes, it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . It has a high critical micelle concentration (CMC) of 1.1-1.4 mM and an aggregation number of 8-16 . Information on its stability, degradation, and long-term effects on cellular function is currently limited .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to membrane solubilization . It interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interactions with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily associated with cell membranes due to its role in membrane solubilization .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxy-Bigchap is synthesized through a multi-step process involving the conjugation of deoxycholic acid with gluconamide groups. The reaction typically involves the activation of deoxycholic acid followed by its reaction with 3-D-gluconamidopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide or methanol, and the product is purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Deoxy-Bigchap primarily undergoes solubilization reactions due to its non-ionic detergent properties. It does not participate in typical chemical reactions such as oxidation, reduction, or substitution. Instead, it interacts with cell membranes and proteins to facilitate their solubilization and analysis .

Common Reagents and Conditions

The solubilization process using this compound typically involves aqueous solutions at concentrations ranging from 1.1 to 1.4 millimolar. The compound is soluble in water, dimethyl sulfoxide, and methanol, making it versatile for various experimental conditions .

Major Products Formed

The primary outcome of using this compound is the solubilization of membrane proteins and other hydrophobic molecules. This facilitates their subsequent analysis through techniques such as chromatography and mass spectrometry .

Comparison with Similar Compounds

Deoxy-Bigchap is similar to other non-ionic detergents such as CHAPS and CHAPSO. it has reduced electrostatic interactions, making it more suitable for certain applications. Other similar compounds include:

This compound’s unique properties make it a valuable tool in various scientific and industrial applications, particularly in the solubilization and analysis of membrane proteins.

Properties

IUPAC Name

N-[3-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propyl]amino]propyl]-2,3,4,5,6-pentahydroxyhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H75N3O15/c1-22(26-9-10-27-25-8-7-23-18-24(48)12-13-41(23,2)28(25)19-31(51)42(26,27)3)6-11-32(52)45(16-4-14-43-39(59)37(57)35(55)33(53)29(49)20-46)17-5-15-44-40(60)38(58)36(56)34(54)30(50)21-47/h22-31,33-38,46-51,53-58H,4-21H2,1-3H3,(H,43,59)(H,44,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSUWTDDXLCUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)N(CCCNC(=O)C(C(C(C(CO)O)O)O)O)CCCNC(=O)C(C(C(C(CO)O)O)O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H75N3O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394140
Record name Big CHAP, Deoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86303-23-3
Record name Big CHAP, Deoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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